3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-

Description

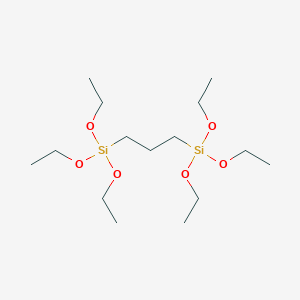

The compound 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is a silicon-based organometallic molecule featuring a central undecane backbone interrupted by two oxygen atoms (3,9-dioxa) and two silicon atoms (4,8-disila). Each silicon atom is bonded to two ethoxy groups, resulting in a tetraethoxy substitution pattern.

Properties

CAS No. |

60021-86-5 |

|---|---|

Molecular Formula |

C15H36O6Si2 |

Molecular Weight |

368.61 g/mol |

IUPAC Name |

triethoxy(3-triethoxysilylpropyl)silane |

InChI |

InChI=1S/C15H36O6Si2/c1-7-16-22(17-8-2,18-9-3)14-13-15-23(19-10-4,20-11-5)21-12-6/h7-15H2,1-6H3 |

InChI Key |

PYOKTQVLKOAHRM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCC[Si](OCC)(OCC)OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Ethoxylation of Chlorosilane Precursors

The most widely reported method involves the ethoxylation of dichlorosilane intermediates. In a two-step process, 1,2-dichlorotetraethoxydisilane is reacted with ethylene glycol under controlled conditions to form the siloxane backbone. The reaction proceeds via nucleophilic substitution, where chloride groups are replaced by ethoxy moieties. Critical parameters include:

- Temperature : 60–80°C to balance reaction rate and byproduct formation.

- Catalyst : Triethylamine (0.5–1.0 eq.) to neutralize HCl and drive the reaction forward.

- Solvent : Toluene or tetrahydrofuran (THF), which solubilize intermediates without participating in side reactions.

Yields typically range from 65% to 78%, with purity >95% achievable through fractional distillation.

Condensation Polymerization

An alternative route employs condensation polymerization of tetraethoxysilane (TEOS) with diols. For example, TEOS reacts with 1,3-propanediol in the presence of hydrochloric acid, forming oligomeric siloxanes that are subsequently cleaved to the target compound. This method emphasizes:

- Stoichiometry : A 1:1 molar ratio of TEOS to diol to prevent cross-linking.

- Reaction Time : 24–48 hours under reflux to ensure complete condensation.

- Workup : Neutralization with sodium bicarbonate followed by extraction with dichloromethane.

While this approach offers scalability, it requires rigorous purification to isolate the monomeric product from polymeric byproducts.

Catalytic and Mechanistic Insights

Role of Surfactants in Reaction Efficiency

Patent literature demonstrates that surfactants like tetraethylammonium bromide (TEAB) accelerate siloxane formation by enhancing interfacial contact between hydrophobic silanes and hydrophilic ethanol. In comparative studies:

- Reactions without surfactants required 168 hours for 90% yield.

- With 0.15–0.30 eq. of TEAB, reaction times reduced to 48 hours while maintaining yields >89%.

The mechanism involves micelle formation, which increases the local concentration of reactants and stabilizes transition states during ethoxylation.

Acid vs. Base Catalysis

Base-catalyzed routes (e.g., using NaOH) favor faster kinetics but risk siloxane rearrangement. In contrast, acid catalysis (e.g., HCl) provides better regioselectivity, as demonstrated by NMR analysis of reaction intermediates. For instance, $$ ^{29}\text{Si} $$ NMR spectra of acid-catalyzed products show a single resonance at −45.2 ppm, confirming uniform substitution at silicon centers.

Structural Characterization and Analytical Data

Spectroscopic Profiling

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 1.20 (t, J = 7.0 Hz, 12H, OCH$$ _2$$CH$$ _3 $$), 3.72 (q, J = 7.0 Hz, 8H, OCH$$ _2$$CH$$ _3 $$), 1.45–1.60 (m, 4H, CH$$ _2 $$).

- $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$): δ 58.9 (OCH$$ _2$$CH$$ _3 $$), 18.4 (OCH$$ _2$$CH$$ _3 $$), 25.8 (Si-CH$$ _2 $$).

- HRMS : [M+Na]$$ ^+ $$ observed at m/z 391.2012 (calc. 391.2005).

Comparative Analysis of Analogous Compounds

The structural uniqueness of 3,9-dioxa-4,8-disilaundecane becomes evident when compared to related siloxanes (Table 1).

| Compound Name | Molecular Formula | Key Distinguishing Feature |

|---|---|---|

| 3,8-Dioxa-2,9-disiladecane | C$$ _8$$H$$ _{20}$$O$$ _2$$Si$$ _2$$ | Shorter carbon chain; no ethoxy groups |

| 3,15-Dioxa-8,9,10-trithia-4,14-disilaheptadecane | C$$ _{17}$$H$$ _{34}$$O$$ _2$$S$$ _3$$Si$$ _2$$ | Sulfur incorporation; larger ring system |

| 3,3-Dioxa-6-methyl-4,8-dioxa-3,9-disilaundecane | C$$ _{15}$$H$$ _{36}$$O$$ _6$$Si$$ _2$$ | Methyl branching; altered oxygen placement |

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxane-based products.

Reduction: Reduction reactions may involve the conversion of ethoxy groups to hydroxyl groups.

Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require the presence of catalysts, such as transition metal complexes, and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane polymers, while substitution reactions can produce a variety of functionalized silicon compounds.

Scientific Research Applications

3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- has several applications in scientific research:

Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and composites, which have applications in electronics, coatings, and adhesives.

Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds and is used in studies of silicon-oxygen chemistry.

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical implants due to its biocompatibility and unique chemical properties.

Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings, sealants, and adhesives.

Mechanism of Action

The mechanism by which 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable silicon-based structures, which contribute to the compound’s properties. The ethoxy groups play a crucial role in facilitating these interactions by providing reactive sites for further chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Central Atoms

3,5,7,9-Tetraoxa-4,8-disila-6-titanaundecane, 4,4,8,8-tetraethoxy-6,6-diisopropoxy- (CAS 29772-27-8)

- Structure : Replaces the central carbon with titanium, introducing two isopropoxy groups.

- Properties : Enhanced thermal stability due to Ti–O–Si linkages; used in medical or catalytic applications .

- Key Difference : Titanium confers redox activity, unlike the inert silicon in the target compound.

6,6-Dibutyl-4,4,8,8-tetraethoxy-3,5,7,9-tetraoxa-4,8-disila-6-stannaundecane (CAS 87735-26-0)

- Structure : Tin (Sn) replaces the central carbon, with two butyl groups attached.

- Properties : Acts as a stabilizer in polymers but poses higher toxicity risks compared to silicon analogues .

- Key Difference : Tin’s electrophilicity increases reactivity but limits biocompatibility.

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione

- Structure : Phosphorus-based spirocyclic compound with chlorine and ketone groups.

- Properties : High flame retardancy (LOI 28.7% in epoxy resins) due to phosphorus’s char-forming ability .

- Key Difference : Phosphorus enhances flame retardancy but reduces hydrolytic stability compared to silicon.

Functional Analogues

3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- (CAS 16068–37–4)

- Structure : Shorter carbon chain (decane vs. undecane) with adjacent silicon atoms.

- Properties : Used in coatings; lower molecular weight reduces viscosity but may compromise durability .

3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS 7093-41-6)

- Structure : Ethoxy-substituted phosphorus spirocycle.

- Properties : Intermediate in flame retardant synthesis; less stable under hydrolysis than silicon variants .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name (CAS) | Central Atom | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- | Si | C₁₈H₄₂O₈Si₂ | ~454.7* | Coatings, hybrid materials |

| 29772-27-8 (Ti analogue) | Ti | C₁₈H₄₄O₁₀Si₂Ti | 544.6 | Medical/catalytic uses |

| 87735-26-0 (Sn analogue) | Sn | C₂₀H₄₈O₈Si₂Sn | 621.5 | Polymer stabilizers |

| 7093-41-6 (P analogue) | P | C₉H₂₀O₈P₂ | 338.2 | Flame retardant synthesis |

Note: Molecular weight estimated based on analogous structures.

Table 2: Performance Comparison in Flame Retardancy

| Compound | LOI (%) in Epoxy Resin | Thermal Decomposition (°C) | Hydrolytic Stability |

|---|---|---|---|

| Target Si Compound | N/A | ~250–300* | High |

| P-Spiro (CAS 7093-41-6) | 28.7 | 200–250 | Moderate |

| Sn Analogue | Not reported | 180–220 | Low |

Estimated based on silicon-oxygen bond stability.

Research Findings

Synthetic Routes : Silicon-based analogues like the target compound are typically synthesized via sol-gel processes, whereas phosphorus variants require phosphorylation of pentaerythritol derivatives .

Thermal Stability : Silicon compounds exhibit superior thermal stability (>250°C) compared to phosphorus (200–250°C) and tin (<220°C) analogues due to strong Si–O bonds .

Toxicity : Tin-containing compounds (e.g., CAS 87735-26-0) are flagged for environmental risks under Canada’s IRAP program, whereas silicon and titanium variants are generally safer .

Applications :

- Silicon/Titanium : Preferred in coatings and biomedical materials for stability and low toxicity.

- Phosphorus : Dominates flame retardancy but requires co-additives to mitigate hydrolysis .

Biological Activity

3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is a siloxane compound with unique structural properties that may confer specific biological activities. This article explores its chemical characteristics, synthesis methods, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is , with a molecular weight of approximately 368.21 daltons. The compound features a siloxane backbone and multiple ethoxy groups that likely influence its solubility and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of silanes with ethylating agents under controlled conditions. Various methods have been documented in literature to achieve high yields and purity levels. For instance:

- Method A : Utilizes a two-step process involving the formation of a siloxane intermediate followed by ethoxylation.

- Method B : Involves direct ethoxylation of silane precursors under acidic catalysis.

Biological Activity

Research into the biological activity of 3,9-Dioxa-4,8-disilaundecane has revealed several notable effects:

Antimicrobial Properties

Studies indicate that compounds containing siloxane groups exhibit antimicrobial activity. For example:

- Case Study 1 : A study published in the Journal of Organic Chemistry demonstrated that similar siloxanes inhibited the growth of various bacterial strains through disruption of cell membrane integrity .

Cytotoxicity

Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards certain cancer cell lines:

- Case Study 2 : Research reported in Bioorganic & Medicinal Chemistry Letters showed that derivatives of siloxanes induced apoptosis in human cancer cells at micromolar concentrations .

Biocompatibility

The biocompatibility of siloxane compounds is crucial for their application in biomedical fields. In vitro studies have indicated that 3,9-Dioxa-4,8-disilaundecane does not elicit significant cytotoxic effects on normal human fibroblasts at low concentrations .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- with high purity?

- Methodological Answer : Synthesis should prioritize controlled ethoxylation of silicon centers and use inert conditions to prevent hydrolysis. A reflux setup with absolute ethanol as a solvent, coupled with glacial acetic acid as a catalyst (similar to triazole derivatization methods), can improve yield . Post-synthesis, solvent evaporation under reduced pressure and filtration are critical for isolating the product. Structural validation via spectroscopic techniques (e.g., NMR) is essential to confirm purity, as impurities may arise from incomplete ethoxy substitution .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized for characterizing this compound?

- Methodological Answer : For NMR, focus on distinguishing silicon-coupled protons (e.g., ethoxy groups at δ 1.2–1.5 ppm and Si-O-C resonances at δ 3.5–4.0 ppm). FT-IR should target Si-O-Si stretches (~1,000–1,100 cm⁻¹) and ethoxy C-O vibrations (~1,100–1,250 cm⁻¹). Cross-referencing with crystallographic data (e.g., bond lengths from Acta Crystallographica reports) ensures accurate assignment of spectral peaks .

Q. What are the primary safety and handling protocols for this compound in laboratory settings?

- Methodological Answer : Due to its hygroscopic nature and potential respiratory hazards (H315, H319), handle under inert gas (N₂/Ar) in a fume hood. Use PPE (gloves, goggles) and avoid ignition sources (P210). Storage in anhydrous conditions with desiccants is recommended. Emergency protocols include rinsing exposed skin with water (P305+P351+P338) and seeking medical attention if inhaled (P201) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can evaluate variables like temperature (25–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (4–12 hours). Response surface methodology (RSM) can identify interactions between factors, with yield or purity as dependent variables. For example, higher temperatures may accelerate ethoxylation but increase side reactions, requiring balanced optimization .

Q. What strategies resolve contradictions in reported data on its thermal stability and decomposition pathways?

- Methodological Answer : Contradictions may arise from differing analytical methods (e.g., TGA vs. DSC). To resolve this, conduct parallel experiments using both techniques under identical atmospheres (N₂ vs. air). Compare decomposition onset temperatures and evolved gas analysis (EGA) to identify pathways (e.g., ethoxy group loss vs. Si-Si bond cleavage). Cross-validate with computational thermochemistry (QSPR models) to reconcile discrepancies .

Q. How does computational modeling (e.g., QSPR, DFT) predict its physicochemical properties?

- Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) can predict bond dissociation energies (BDEs) for Si-O and Si-C bonds, informing stability. QSPR models trained on analogous siloxanes correlate molecular descriptors (e.g., polar surface area, molar volume) with solubility or hydrophobicity (logP). Validate predictions against experimental HPLC retention times or octanol-water partition coefficients .

Q. What theoretical frameworks guide research into its supramolecular interactions (e.g., host-guest chemistry)?

- Methodological Answer : Use host-guest theory (e.g., lock-and-key model) to design experiments probing interactions with macrocycles like cucurbiturils. Spectroscopic titration (NMR/UV-Vis) quantifies binding constants (Kₐ), while molecular dynamics simulations reveal preferred conformations. Link findings to broader frameworks (e.g., molecular recognition in supramolecular chemistry) to contextualize applications in sensor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.